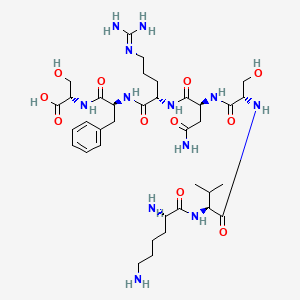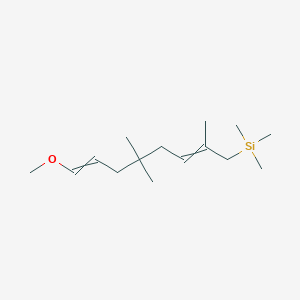
(8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane is an organosilicon compound It is characterized by the presence of a trimethylsilyl group attached to a methoxy-substituted octadiene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane typically involves the reaction of a suitable octadiene precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds in the octadiene structure can be reduced to form saturated compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
(8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the solubility and bioavailability of pharmaceutical compounds.
Industry: Utilized in the production of specialty coatings and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of (8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane involves its ability to interact with various molecular targets through its functional groups. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and hydrophobic regions of proteins. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxy(7-octen-1-yl)silane: Similar in structure but with different functional groups.
Trimethylsilane: Lacks the octadiene and methoxy groups, making it less complex.
Vinyltrimethoxysilane: Contains a vinyl group instead of the octadiene structure.
Uniqueness
(8-Methoxy-2,5,5-trimethylocta-2,7-dien-1-yl)(trimethyl)silane is unique due to its combination of a methoxy-substituted octadiene structure with a trimethylsilyl group
Propriétés
Numéro CAS |
155785-13-0 |
|---|---|
Formule moléculaire |
C15H30OSi |
Poids moléculaire |
254.48 g/mol |
Nom IUPAC |
(8-methoxy-2,5,5-trimethylocta-2,7-dienyl)-trimethylsilane |
InChI |
InChI=1S/C15H30OSi/c1-14(13-17(5,6)7)9-11-15(2,3)10-8-12-16-4/h8-9,12H,10-11,13H2,1-7H3 |
Clé InChI |
SBTVRIUQNHYZRA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(C)(C)CC=COC)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


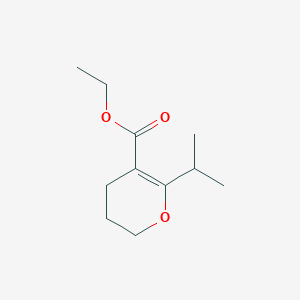
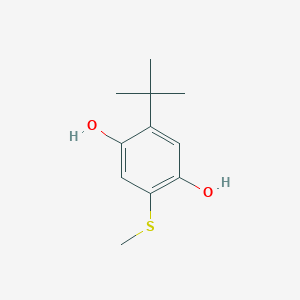
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)


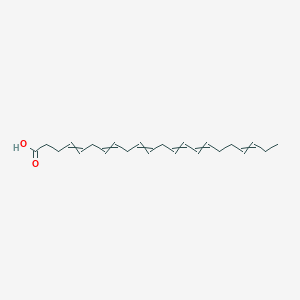
phosphanium nitrate](/img/structure/B14262546.png)
![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)

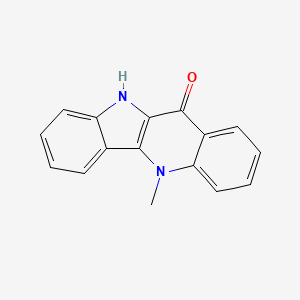
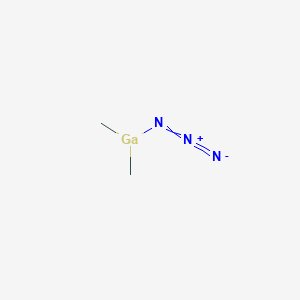
(propan-2-yl)silane](/img/structure/B14262564.png)
![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
